molecular formula C19H22N2S B073949 Perathiepin CAS No. 1526-83-6

Perathiepin

Cat. No.: B073949
CAS No.: 1526-83-6
M. Wt: 310.5 g/mol
InChI Key: MYFNXITXHNLSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perathiepin (chemical name: 5H-dibenzo[b,f]thiepin) is a heterocyclic compound characterized by a sulfur-containing seven-membered ring fused with two benzene rings. It belongs to the class of dibenzothiepins, which are structurally defined by their bicyclic framework and sulfur atom at the 1-position . This compound has been studied extensively for its pharmacological properties, particularly in neuropsychiatry, due to its structural resemblance to tricyclic antidepressants and neuroleptics. Its molecular conformation, determined via X-ray crystallography, reveals a distorted TBB (twisted boat-boat) conformation, with intramolecular sulfur interactions influencing its reactivity and binding affinity . Early studies on its biotransformation in vivo highlighted its metabolic stability in rats and humans, with urinary metabolites indicating sulfur oxidation and ring-opening pathways .

Properties

CAS No.

1526-83-6

Molecular Formula

C19H22N2S

Molecular Weight

310.5 g/mol

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine

InChI

InChI=1S/C19H22N2S/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,17H,10-14H2,1H3

InChI Key

MYFNXITXHNLSJY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC=CC=C24

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC=CC=C24

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Silicon-Substituted Dibenzo[b,f]silepin

A silicon-based analog of perathiepin, 5,5-dimethyl-10-(4-methylpiperazinyl)-10,11-dihydro-5H-dibenzo[b,f]silepin (Compound II), replaces the sulfur atom with a (CH₃)₂Si moiety. Key differences include:

  • Conformational Stability : The silicon analog exhibits a less strained conformation due to longer Si···Se distances (4.322–4.228 Å vs. S···Se in this compound), eliminating transannular interactions observed in this compound .
  • However, the analog’s neuroleptic activity is diminished, suggesting sulfur’s electronic properties are critical for receptor binding .

Functional Analog: Octoclothepin

Octoclothepin, a thiepin derivative with an 8-chloro substituent, shares structural similarities but differs in pharmacological behavior:

  • Metabolic Pathways : Unlike this compound, octoclothepin undergoes rapid N-oxide reduction in rat liver microsomes under anaerobic conditions, mediated by NADPH-dependent enzymes .
  • Receptor Affinity : Octoclothepin demonstrates higher potency as a dopamine antagonist, attributed to the electron-withdrawing chloro group enhancing binding to D₂ receptors .

Data Table: Comparative Analysis

Parameter This compound Silicon Analog (II) Octoclothepin
Core Structure Dibenzo[b,f]thiepin Dibenzo[b,f]silepin 8-Chloro-dibenzo[b,f]thiepin
Key Substituent Sulfur (CH₃)₂Si 8-Cl
Conformation Distorted TBB Planarized boat TBB with Cl-induced torsion
Metabolic Stability Moderate (S-oxidation dominant) High (Si resistance to oxidation) Low (rapid N-oxide reduction)
Receptor Activity Moderate D₂ antagonism Weak D₂ antagonism Strong D₂ antagonism
Bioavailability 40–60% (rat) 75–85% (rat) 20–30% (rat)

Data synthesized from .

Research Findings and Implications

  • Structural Modifications : Replacing sulfur with silicon in this compound analogs improves metabolic stability but compromises receptor affinity, underscoring sulfur’s role in pharmacodynamics .
  • Substituent Effects : The 8-chloro group in octoclothepin enhances dopaminergic antagonism but accelerates metabolic clearance, limiting its therapeutic window .
  • Therapeutic Potential: this compound’s balanced profile makes it a candidate for further optimization, while its analogs highlight trade-offs between stability and potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.